(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride
Description
(S)-1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral primary amine derivative with a molecular formula of C₉H₁₃ClFNO and a molecular weight of 193.63 g/mol (based on similar compounds in ). The compound features a fluorinated aromatic ring substituted at the 2-position with fluorine and the 5-position with a methoxy group. The (S)-enantiomer configuration is critical for its stereoselective interactions, particularly in pharmaceutical applications where chirality influences receptor binding and metabolic pathways.
Properties
IUPAC Name |
(1S)-1-(2-fluoro-5-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJECMMTDGRMS-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under reducing conditions using a catalyst like sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
While comprehensive data tables and case studies for “(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride” are not available within the provided search results, the information below describes the applications of related compounds and their mechanisms.
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine can be used as an intermediate in synthesizing complex organic molecules and pharmaceuticals in chemistry. It is also investigated for its potential biological activity and interactions with biological targets in biology. Furthermore, it is explored for potential therapeutic properties, including its role as a precursor in drug development in medicine, and utilized in the production of specialty chemicals and materials in industry. The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, acting as an agonist or antagonist, modulating the activity of these targets, and influencing various biochemical pathways.
Related Compounds
Other research indicates the utility of similar compounds in various scientific applications:
- (S)-(-)-l-(4-methoxyphenyl) ethylamine This compound is useful as a chiral resolving agent, chiral auxiliary, chiral base, and catalyst for asymmetric synthesis of chiral amines such as (-)-(R)- Sitagliptin, Elarofiban, CXCR4 antagonist GSK812397, Docetaxel and phase- ⁇ , ⁇ , ⁇ molecules in pharmaceuticals and agrochemicals .
- Azo compounds with trifluoromethoxy and fluoro substituents A study reported the synthesis and pharmacological evaluation of a new series of azo compounds with different groups (1-naphthol, 2-naphthol, and N,N-dimethylaniline) and trifluoromethoxy and fluoro substituents in the scaffold, which showed potent mushroom tyrosinase inhibition .
- Carbenoxolone-related compounds Pharmacological testing of Carbenoxolone-related compounds, acting by inhibition of 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1), gave rise to similarly potent in vivo neuroprotection . This indicates that the increase of intracellular glucocorticoid levels mediated by 11β-HSD1 may be involved in the mechanism that exacerbates ischemic neuronal cell death, and inhibiting this enzyme could have potential therapeutic value for neuroprotective therapies in ischemic stroke and other neurodegenerative disorders associated with neuronal injury .
Mechanism of Action
The mechanism of action of (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Positional Isomers
(R)-1-(5-Fluoro-2-Methoxyphenyl)Ethan-1-Amine Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO (identical to the S-enantiomer).
- Key Difference : The fluorine and methoxy groups are positioned at the 5- and 2-positions, respectively, versus 2- and 5-positions in the target compound. This positional swap alters electronic properties (e.g., electron-withdrawing vs. donating effects) and steric interactions.
- Purity : 97% (commercial grade).
- Implications : Enantiomeric differences (R vs. S) may lead to divergent binding affinities in chiral environments, such as enzyme active sites.
Substituted Phenyl Derivatives
(1R)-1-(3,5-Difluorophenyl)Ethan-1-Amine Hydrochloride
- Molecular Formula : C₈H₁₀ClF₂N.
- Key Difference : Contains two fluorine atoms at the 3- and 5-positions of the phenyl ring, enhancing electron-withdrawing effects compared to the target compound’s single fluorine.
(S)-1-(4-(4-Methylthiazol-5-yl)Phenyl)Ethan-1-Amine Hydrochloride
Functional Group Variations
1-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Ethan-1-Amine Hydrochloride
- Molecular Formula: Not explicitly stated but inferred as ~C₁₀H₁₀BrClN₃O.
- Key Difference : Replaces the methoxy group with a 1,2,4-oxadiazole ring linked to a bromophenyl group.
- Implications : The oxadiazole acts as a bioisostere for esters or amides, improving metabolic stability and bioavailability.
(1R)-1-[5-Chloro-2-(Difluoromethoxy)Phenyl]Ethan-1-Amine Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂F₂NO.
- Key Difference : Substitutes methoxy with a difluoromethoxy group (–OCF₂H), increasing steric bulk and lipophilicity.
Comparative Data Table
Research and Practical Implications
- Stereochemistry : The (S)-enantiomer may exhibit distinct pharmacological activity compared to its (R)-counterpart, necessitating enantioselective synthesis for targeted applications.
- Substituent Effects : Electron-withdrawing groups (e.g., –F, –CF₂H) enhance stability and binding in hydrophobic pockets, while electron-donating groups (e.g., –OCH₃) may improve solubility.
- Commercial Availability : Several analogs, including the target compound, are listed as discontinued (e.g., ), highlighting challenges in sourcing for research.
Biological Activity
(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant potential in pharmacological research due to its structural attributes, which include a fluoro group and a methoxy group on the phenyl ring. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily influenced by its interaction with various molecular targets, including neurotransmitter receptors. The presence of the fluorine and methoxy substituents can enhance binding affinity and specificity, potentially affecting neurotransmitter systems such as serotonin pathways .
1. Neuropharmacological Effects
Research indicates that this compound may exhibit psychoactive properties due to its structural similarity to other biologically active amines. Preliminary studies suggest its interaction with serotonin receptors, which could influence mood and behavior .
3. Potential in Cancer Therapy
Emerging research suggests that compounds structurally related to this compound may exhibit cytotoxic effects against cancer cell lines. For example, several derivatives have been shown to inhibit the growth of melanoma and breast cancer cell lines with GI50 values in the low micromolar range .
| Cell Line | Compound | GI50 (µM) |
|---|---|---|
| UAC62 (Melanoma) | Compound X | 0.77 |
| MCF7 (Breast Cancer) | Compound Y | 8.79 |
Case Studies
Recent studies have focused on the design and synthesis of new ligands based on the phenylene core, similar to this compound, demonstrating improved binding affinities to target proteins involved in cellular responses to hypoxia . These findings underscore the potential for this compound in developing therapeutic agents targeting conditions like anemia and ischemia.
Q & A
Q. What synthetic routes are commonly employed to prepare (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride?
The synthesis typically involves two key steps:
- Step 1 : Reductive amination of 2-fluoro-5-methoxyacetophenone with a chiral amine precursor to introduce the (S)-configuration. Catalytic hydrogenation or sodium cyanoborohydride in acidic conditions are standard methods .
- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether).
Critical considerations: Optimize reaction pH and temperature to minimize racemization. Chiral HPLC or circular dichroism (CD) should validate enantiomeric purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with methoxy ( ppm) and fluorine substituents ( ppm for F NMR) as key signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 234.08 g/mol for CHFNO·HCl) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and chiral columns (e.g., Chiralpak AD-H) determine enantiomeric excess .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, N95 respirator, and safety goggles to prevent skin/eye contact and inhalation .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during large-scale synthesis?
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reductive amination .
- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (ee >99% required for pharmacological studies) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal Stability : Store at 2–8°C in a desiccator; decomposition occurs above 40°C (TGA data for analogs) .
- pH Sensitivity : Stable in acidic conditions (pH 3–5), but degrades in basic media (pH >8) via hydrolysis of the amine group. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to model shelf life .
Q. How is this compound utilized in receptor-binding assays?
- Target Identification : Structural analogs act as serotonin or dopamine receptor ligands. Radioligand displacement assays (H-labeled compounds) determine binding affinity (K) .
- Protocol :
- Incubate test compound with membrane-bound receptors (e.g., HEK293 cells expressing 5-HT).
- Measure competitive binding using scintillation counting.
- Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate IC and K .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT-calculated C chemical shifts) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in methanol/water (70:30) .
- Contamination Check : Run elemental analysis (C, H, N) to verify stoichiometry and rule out solvent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
